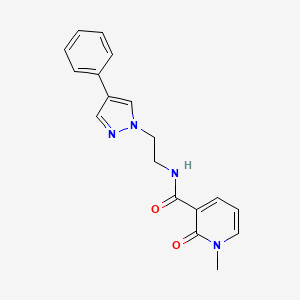

1-methyl-2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Description

The compound 1-methyl-2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide features a pyridone core substituted with a methyl group at the 1-position and a carboxamide group at the 3-position. The N-substituent is a 2-(4-phenyl-1H-pyrazol-1-yl)ethyl moiety, which introduces aromatic and heterocyclic characteristics. While direct experimental data for this compound are absent in the provided evidence, its structural features align with pyridone-based derivatives studied for pharmacological applications, such as cannabinoid receptor agonism () or protease inhibition ().

Synthesis of analogous compounds (e.g., 7a–g, 8a–b in ) typically involves coupling pyridone-3-carboxylic acids with amines using reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) . Yields for such reactions range between 70–80%, with melting points varying based on substituent bulk and polarity .

Properties

IUPAC Name |

1-methyl-2-oxo-N-[2-(4-phenylpyrazol-1-yl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-21-10-5-8-16(18(21)24)17(23)19-9-11-22-13-15(12-20-22)14-6-3-2-4-7-14/h2-8,10,12-13H,9,11H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYHWZPKLGXHHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone under acidic conditions.

Alkylation: The pyrazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

Cyclization: The resulting intermediate undergoes cyclization with a suitable dihydropyridine precursor under basic conditions.

Amidation: Finally, the compound is subjected to amidation to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

1-methyl-2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridone-Carboxamide Cores

The target compound shares a 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold with several derivatives. Key structural variations include:

Table 1: Physical and Structural Properties of Selected Pyridone Derivatives

Key Observations :

Physicochemical Properties

Table 2: NMR and Solubility Trends

Biological Activity

1-Methyl-2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide (CAS Number: 2034417-72-4) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound based on diverse scientific literature.

The molecular formula of the compound is with a molecular weight of 322.4 g/mol. The structure features a dihydropyridine core, which is known for its diverse pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N4O2 |

| Molecular Weight | 322.4 g/mol |

| CAS Number | 2034417-72-4 |

Antimicrobial Activity

Research indicates that compounds with similar structures to 1-methyl-2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains such as E. coli and S. aureus . The presence of the phenyl group in the structure enhances its activity against these pathogens.

Anti-inflammatory Effects

Pyrazole derivatives are well-known for their anti-inflammatory properties. Compounds similar to the one under discussion have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazoles exhibited up to 85% inhibition of TNF-α at micromolar concentrations . This suggests that 1-methyl-2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine may also possess similar anti-inflammatory capabilities.

Anticancer Potential

The structural features of this compound may confer anticancer properties. Pyrazole derivatives have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth through various mechanisms . The specific interactions of this compound with cellular targets warrant further investigation to establish its efficacy in cancer therapy.

The biological activity of 1-methyl-2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine likely involves multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Modulation of Cytokine Production : The compound may downregulate the production of inflammatory cytokines.

- Interference with Cell Signaling Pathways : It may affect signaling pathways critical for cell proliferation and survival in cancer cells.

Case Studies

Several studies have explored the biological activities of related compounds:

- A study demonstrated that a series of pyrazole derivatives inhibited the growth of Mycobacterium tuberculosis with promising results, suggesting potential for tuberculosis treatment .

- Another investigation focused on the synthesis and evaluation of pyrazole-based compounds for their anti-inflammatory effects, revealing significant inhibition rates comparable to established anti-inflammatory drugs .

Q & A

Q. What are the critical steps in synthesizing 1-methyl-2-oxo-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide, and how are reaction conditions optimized?

Synthesis typically involves multi-step routes, including cyclization of β-ketoesters under acidic conditions to form the pyridinone core, followed by coupling with a 4-phenylpyrazole-ethylamine moiety. Key factors include:

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyridinone and pyrazole rings (e.g., δ 8.59 ppm for pyrazole protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 379.2) .

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>98%) .

Q. How is the biological activity of this compound evaluated in preliminary assays?

- Antimicrobial Screening : Broth microdilution assays (MIC ≤ 16 µg/mL against S. aureus) .

- Enzyme Inhibition : Fluorescence-based kinase inhibition assays (IC₅₀ values for target kinases like EGFR) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 12 µM against HeLa) .

Advanced Research Questions

Q. How can computational methods improve reaction design for synthesizing analogs of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways. For example:

Q. What strategies address contradictions in biological activity data across different studies?

- Dose-Response Refinement : Use 8-point dilution series to minimize variability in IC₅₀ measurements .

- Target Validation : CRISPR knockouts or siRNA silencing confirm on-target effects .

- Meta-Analysis : Pool data from ≥3 independent labs using standardized protocols (e.g., NIH Assay Guidance Manual) .

Q. How does the compound’s stability under physiological conditions influence experimental design?

- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24 hr; monitor degradation via LC-MS. ≤10% degradation is acceptable for in vitro studies .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability) .

Q. What structural analogs of this compound show divergent biological profiles, and why?

- Pyrazole Substitution : Replacing 4-phenyl with 4-chlorophenyl increases kinase selectivity (ΔpIC₅₀ = 1.2) due to steric effects .

- Carboxamide Linkers : Ethyl vs. propyl spacers alter cell permeability (logP shifts from 2.1 to 2.8) .

Q. How can statistical design of experiments (DoE) optimize synthetic yield?

Q. What are the challenges in reproducing biological activity in in vivo models?

- PK/PD Mismatch : Poor oral bioavailability (F < 20%) due to first-pass metabolism; use PEGylated nanoparticles to enhance exposure .

- Metabolite Interference : LC-MS/MS detects active metabolites (e.g., N-demethylated form at m/z 365.1) .

Q. How is the compound formulated for preclinical toxicity studies?

- Vehicle Selection : 10% Cremophor EL in saline for IV administration .

- Dose Escalation : Start at 10 mg/kg (MTD = 50 mg/kg in rats) with weekly hematological monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.